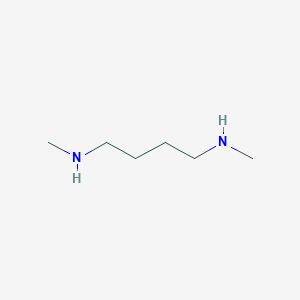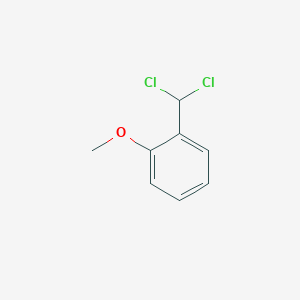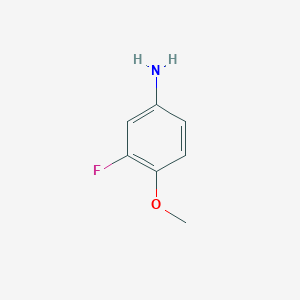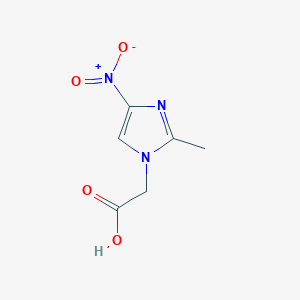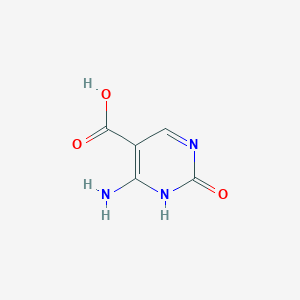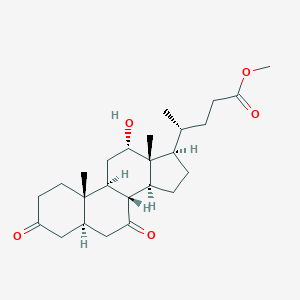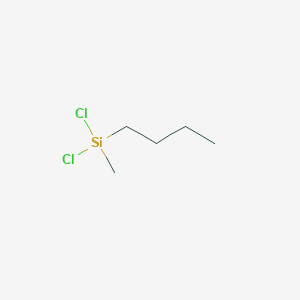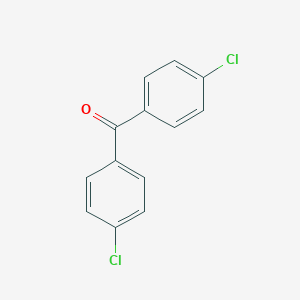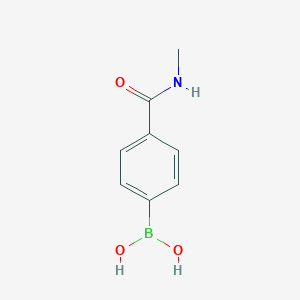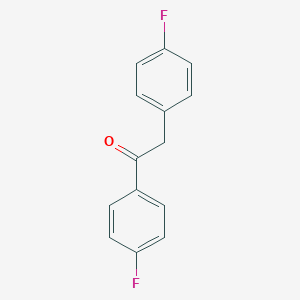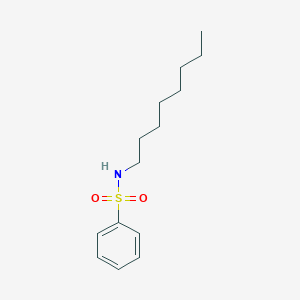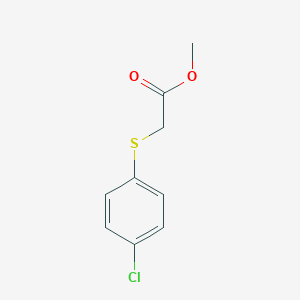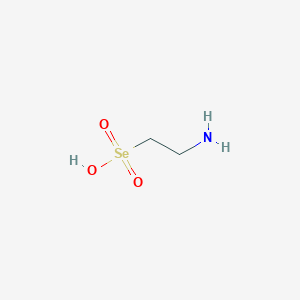
2-Aminoethaneselenonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoethaneselenonic acid is a selenium-containing compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as selenoethionine and has a molecular formula of C2H8NO2Se. It is a derivative of the amino acid glycine and contains a selenium atom in place of a sulfur atom.
Applications De Recherche Scientifique
2-Aminoethaneselenonic acid has been extensively studied for its potential applications in scientific research. It has been found to have antioxidant properties, which makes it useful in studying oxidative stress and its effects on various biological systems. It has also been shown to have anti-inflammatory properties, which can be useful in studying the inflammatory response in various diseases. Additionally, it has been studied for its potential as a therapeutic agent in cancer treatment.
Mécanisme D'action
The mechanism of action of 2-Aminoethaneselenonic acid is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress. It may also work by inhibiting the expression of pro-inflammatory cytokines, which reduces the inflammatory response.
Effets Biochimiques Et Physiologiques
2-Aminoethaneselenonic acid has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to reduce lipid peroxidation and DNA damage. Additionally, it has been shown to reduce inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Aminoethaneselenonic acid in lab experiments is its antioxidant properties. This makes it useful in studying oxidative stress and its effects on various biological systems. Additionally, it has been found to be relatively non-toxic, which makes it safe to use in lab experiments. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-Aminoethaneselenonic acid. One area of research is its potential as a therapeutic agent in cancer treatment. It has been shown to have anti-cancer properties in various cell lines, and further research is needed to determine its efficacy in animal models and clinical trials. Another area of research is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective properties in animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Méthodes De Synthèse
The synthesis of 2-Aminoethaneselenonic acid involves the reaction of glycine with sodium selenite. The reaction is carried out in an aqueous solution at a pH of 7-8. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The yield of the product is typically around 60-70%.
Propriétés
Numéro CAS |
16698-41-2 |
|---|---|
Nom du produit |
2-Aminoethaneselenonic acid |
Formule moléculaire |
C2H7NO3Se |
Poids moléculaire |
172.05 g/mol |
Nom IUPAC |
2-aminoethaneselenonic acid |
InChI |
InChI=1S/C2H7NO3Se/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6) |
Clé InChI |
CCIFFQWCGIGQGI-UHFFFAOYSA-N |
SMILES |
C(C[Se](=O)(=O)O)N |
SMILES canonique |
C(C[Se](=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




